![molecular formula C14H31NO3 B14351980 2,2'-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) CAS No. 91374-46-8](/img/structure/B14351980.png)
2,2'-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) is an organic compound that belongs to the class of alcohols and ethers This compound is characterized by the presence of a heptyloxy group attached to a propyl chain, which is further connected to an azanediyl group and two ethan-1-ol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) can be achieved through a multi-step process involving the following key steps:
Alkylation: The initial step involves the alkylation of 3-bromopropanol with heptyl alcohol in the presence of a base such as potassium carbonate. This reaction yields 3-(heptyloxy)propanol.
Amination: The next step involves the reaction of 3-(heptyloxy)propanol with ethylene oxide in the presence of a catalyst such as sodium hydroxide. This reaction forms 2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol).
Industrial Production Methods
In an industrial setting, the production of 2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives.
科学的研究の応用
2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of 2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in its observed biological effects.
類似化合物との比較
Similar Compounds
- 2,2’-{[3-(Butyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Pentyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Hexyloxy)propyl]azanediyl}di(ethan-1-ol)
Uniqueness
2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) is unique due to its heptyloxy group, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
特性
CAS番号 |
91374-46-8 |
|---|---|
分子式 |
C14H31NO3 |
分子量 |
261.40 g/mol |
IUPAC名 |
2-[3-heptoxypropyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C14H31NO3/c1-2-3-4-5-6-13-18-14-7-8-15(9-11-16)10-12-17/h16-17H,2-14H2,1H3 |
InChIキー |
HKDWDDFMRWACNW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOCCCN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



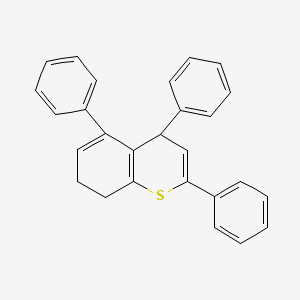
![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)
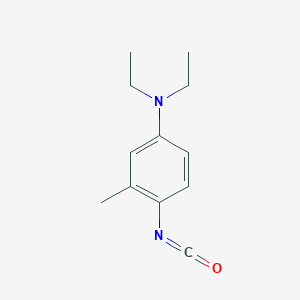
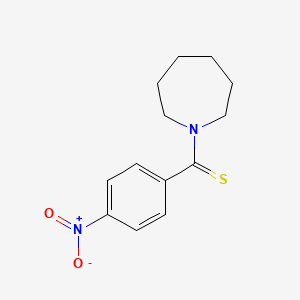
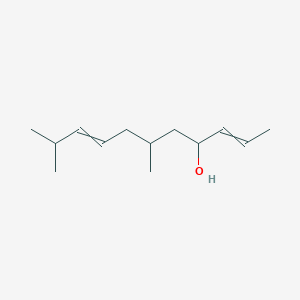

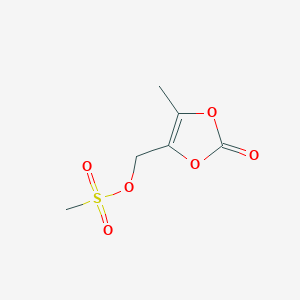
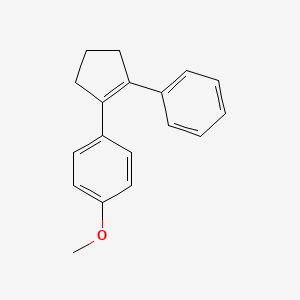
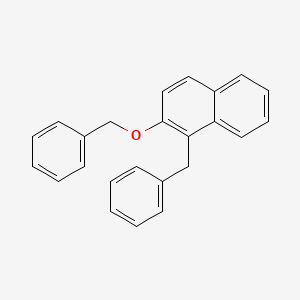
![1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14351945.png)
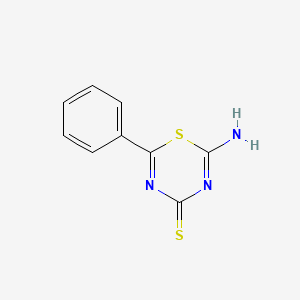

![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane](/img/structure/B14351968.png)
